Efficient Lactone Reduction to the Furanose Hemiacetal
The target compound is directly prepared from the corresponding lactone via reduction. Synthesis from 2,3-O-isopropylidene-D-erythronolactone proceeds with an isolated yield of approximately 93% . In contrast, alternative routes to protected erythrose derivatives, such as those employing cyanohydrin formation or multi-step homologation from glyceraldehyde, typically yield 50-70% over multiple steps [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 93% (from lactone reduction) |
| Comparator Or Baseline | Alternative syntheses of protected erythrose derivatives (e.g., via cyanohydrin or homologation): 50-70% overall |
| Quantified Difference | 23-43 percentage point yield advantage |
| Conditions | Reduction of 2,3-O-isopropylidene-D-erythronolactone vs. multi-step sequences from D-glyceraldehyde acetonide |
Why This Matters
Higher synthetic efficiency reduces material costs and time in preparative-scale work, directly impacting procurement value.
- [1] García Ruano, J. L.; et al. A highly stereoselective synthesis of d-erythrose derivatives by one-carbon homologation of 2,3-O-isopropylidene-d-glyceraldehyde. Tetrahedron: Asymmetry 2000, 11, 789-796. View Source
